molecular formula C10H10N2O2S B8552121 2-(3-Cyanophenyl)isothiazolidine 1,1-dioxide CAS No. 701305-12-6

2-(3-Cyanophenyl)isothiazolidine 1,1-dioxide

Cat. No. B8552121
Key on ui cas rn: 701305-12-6
M. Wt: 222.27 g/mol
InChI Key: NOTZRUNIXRRNQW-UHFFFAOYSA-N
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Patent
US07645776B2

Procedure details

1 g of 3-Aminobenzonitril were dissolved in 10 ml DCM and 2.2 ml of DIPEA. 1.3 ml of 3-Chloro-propane-1-sulfonyl chloride were added and the reaction mixture stirred at rt overnight. The organic layer was evaporated, the crude taken up in DMF and 1.5 ml DBU added. The reaction mixture was stirred at rt overnight. DCM was added and the organic phase washed with water. The organic layer was separated, dried over Na2SO4 and evaporated. MS(ISO): 232.2 (MH+)
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].Cl[CH2:11][CH2:12][CH2:13][S:14](Cl)(=[O:16])=[O:15]>C(Cl)Cl.CCN(C(C)C)C(C)C>[O:15]=[S:14]1(=[O:16])[CH2:13][CH2:12][CH2:11][N:1]1[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C=C(C#N)C=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
ClCCCS(=O)(=O)Cl
Step Three
Name
Quantity
2.2 mL
Type
solvent
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated
ADDITION
Type
ADDITION
Details
1.5 ml DBU added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at rt overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
DCM was added
WASH
Type
WASH
Details
the organic phase washed with water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
O=S1(N(CCC1)C=1C=C(C#N)C=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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